molecular formula C12H15ClN2O B1323208 Spiro[indoline-3,3'-piperidin]-2-one hydrochloride CAS No. 320772-89-2

Spiro[indoline-3,3'-piperidin]-2-one hydrochloride

Cat. No.: B1323208
CAS No.: 320772-89-2
M. Wt: 238.71 g/mol
InChI Key: WRPSNOBPWRQAGN-UHFFFAOYSA-N
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Description

Spiro[indoline-3,3'-piperidin]-2-one hydrochloride is a synthetic spirooxindole derivative characterized by a fused indoline-piperidine scaffold. This compound features a spiro junction at the 3-position of the indoline ring and the 3'-position of the piperidine ring, with a ketone group at the 2-one position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies . The compound has garnered attention as a structural analog of bioactive spirooxindoles, which are known for their diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

spiro[1H-indole-3,3'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPSNOBPWRQAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps:

  • Initial Reaction : Oxindole (3.00 g, 22.5 mmol) is dissolved in THF (20 mL). Benzylbis(2-chloroethyl)amine (5.20 g, 22.5 mmol) is added sequentially to a THF solution of sodium hydride (1.60 g, 67.6 mmol) under an argon atmosphere at room temperature.
  • Cyclization : The mixture is stirred at room temperature for 1 hour and heated to 90°C for 3 hours.
  • Further Reaction : Additional sodium hydride (0.540 g, 22.5 mmol) in THF (10 mL) is added, and the reaction continues at 90°C for 12 hours.
  • Workup : The reaction mixture is cooled to room temperature, quenched with saturated ammonium chloride solution, and extracted with ethyl acetate.
  • Purification : The organic layer is dried over anhydrous sodium sulfate, concentrated under vacuum, and purified by silica gel chromatography using chloroform:methanol (20:1).

Yield:

  • Intermediate product: 1'-benzylspiro[indoline-3,4'-piperidine]-2(1H)-one obtained as a yellow amorphous solid (44.6% yield).

Final Conversion:

  • Hydrogenation using palladium-carbon catalyst in methanol under hydrogen atmosphere for 15 hours yields Spiro[indoline-3,4'-piperidine]-2(1H)-one hydrochloride as a colorless amorphous solid with a yield of 90.2%.

Grignard Reaction Method

Reaction Steps:

  • Grignard Reagent Formation : A Grignard reagent (R'Mg-Y) is prepared using alkyl magnesium bromide or chloride.
  • Cyclization : A precursor compound such as 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine undergoes cyclization with the Grignard reagent.
  • Reduction : The cyclic intermediate is reduced using lithium aluminum hydride or sodium borohydride in solvents like ethanol or THF.

Notes:

Flow Reactor Synthesis

Reaction Steps:

  • Ultrasonic Irradiation : A flow reactor system under ultrasonic conditions enables rapid synthesis of spiro-fused indoles in a one-pot methodology.
  • Biobased Building Blocks : Acrylic acids and formamides are utilized to achieve highly functionalized molecular targets.

Advantages:

  • Cost-effective and environmentally friendly approach.
  • Suitable for large-scale production.

Table of Key Reaction Parameters

Method Reagents Conditions Yield (%) Notes
Sodium Hydride/THF Oxindole, Benzylbis(2-chloroethyl)amine 90°C for multiple hours 90.2 Requires argon atmosphere; involves multiple purification steps.
Grignard Reaction Grignard reagent Ambient to reflux temperatures Variable Allows substitution patterns; uses reducing agents like LiAlH4.
Flow Reactor Acrylic acids, Formamides Ultrasonic irradiation High One-pot synthesis; suitable for industrial applications.

Notes on Optimization

  • Catalysts : Palladium-carbon catalysts are preferred for hydrogenation due to their efficiency in reducing benzyl groups to hydrogen atoms.
  • Solvents : THF is widely used due to its compatibility with strong bases like sodium hydride and reducing agents like lithium aluminum hydride.
  • Purification Techniques : Silica gel chromatography ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[indoline-3,3’-piperidin]-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[indoline-3,3’-piperidin]-2-one derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Overview

Spiro[indoline-3,3'-piperidin]-2-one hydrochloride is a spirocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. Its unique structural features, combining an indoline and a piperidine ring, contribute to its diverse biological activities and potential applications in drug discovery and material science.

Chemistry

  • Building Block for Synthesis : this compound serves as a crucial building block for synthesizing complex spirocyclic compounds. Its reactivity can be attributed to the presence of nitrogen atoms in both the indoline and piperidine rings, facilitating nucleophilic substitutions and electrophilic additions.

Biology

  • Biological Pathways : The compound is instrumental in studying various biological pathways and mechanisms due to its potential bioactivity. It has been linked to interactions with specific receptors or enzymes that can modulate cellular processes.
  • Antiproliferative Activity : Recent studies have demonstrated that derivatives of spiro[indoline-3,3'-piperidin]-2-one exhibit significant antiproliferative effects against cancer cell lines, such as MCF7. For instance, certain synthesized compounds showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Medicine

  • Therapeutic Potential : The compound is under investigation for various therapeutic effects, including:
    • Anticancer Properties : Several derivatives have shown promising results in inhibiting cancer cell proliferation.
    • Antimicrobial Activity : Research indicates that spirocyclic compounds may possess antimicrobial properties, making them candidates for developing new antibiotics .
    • Anti-inflammatory Effects : The potential for anti-inflammatory applications is also being explored, highlighting its versatility in treating various conditions.

Industry

  • Material Science Applications : Beyond biological applications, this compound is utilized in developing novel materials and sensors, particularly in fluorescence sensing technologies.

Case Study 1: Anticancer Activity

A study focused on synthesizing novel spiro-indolin-2-ones revealed that specific compounds demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line. For example, compound 6m exhibited an IC50 value of approximately 3.597 µM, indicating a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of spirocyclic compounds has shown that certain derivatives can effectively inhibit bacterial growth. This study highlights the importance of structural modifications in enhancing biological activity, paving the way for novel antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Reference
AntiproliferativeCompound 6m3.597
AntimicrobialVarious DerivativesVariable
Anti-inflammatoryOngoing StudiesNot Specified

Mechanism of Action

The mechanism of action of spiro[indoline-3,3’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, spiroindolines have been identified as targeting the vesicular acetylcholine transporter, which is crucial for neurotransmitter release in the nervous system . This interaction can lead to various biological effects, including insecticidal activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Target Specificity

Table 1: Key Structural Analogs and Their Modifications
Compound Name Structural Modification Biological Target/Activity Key Reference
Spiro[indoline-3,4'-piperidin]-2-one Piperidine fused at indoline 3,4'-position EGFR/ERBB2 inhibition (residual activity: ~30% at 0.5 μM)
Spiro[pyrrolidine-3,3′-oxindole] Pyrrolidine instead of piperidine 5-HT6 receptor ligand (Kᵢ = 0.2–0.5 μM)
Spiro[indoline-3,2′-pyrrolidin]-2-one Pyrrolidine fused at 3,2'-position Antileishmanial activity (IC₅₀ < 10 μM)
6-Chloro-spiro[indoline-3,4'-piperidin]-2-one Chloro substituent at indoline 6-position Improved metabolic stability
1′-Benzyl-spiro[indoline-3,2′-piperidin]-2-one Benzyl substituent at piperidine 1′-position Antimicrobial activity

Key Observations :

  • Ring Size and Position : Replacing piperidine with pyrrolidine (smaller ring) shifts activity from kinase inhibition (EGFR/ERBB2) to 5-HT6 receptor binding .
  • Substituents : Halogenation (e.g., 6-chloro) improves metabolic stability, while aromatic groups (e.g., benzyl) enhance antimicrobial properties .
  • Spiro Junction : The 3,3'-piperidin configuration in the target compound may offer a balance between conformational rigidity and target engagement compared to 3,4'- or 3,2'-fused analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (aq. HCl) Purity (Commercial)
Spiro[indoline-3,3'-piperidin]-2-one HCl 167–169 High (hydrochloride salt) 98%
Spiro[indoline-3,4'-piperidin]-2-one HCl 140–142 Moderate 96%
Spiro[pyrrolidine-3,3′-oxindole] 138–140 Low (free base) 95%
6-Fluoro-spiro[indoline-3,4'-piperidin]-2-one 177–179 High 95%

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility compared to free bases or trifluoroacetate derivatives .
  • Halogen Effects : Fluoro/chloro substituents increase melting points, likely due to enhanced crystallinity .

Key Observations :

  • Multi-Step Synthesis : Piperidine-containing spiro compounds often require complex cyclization steps, leading to variable yields .
  • Catalytic Methods : Oxidative catalysts (e.g., iodide/H₂O₂) improve efficiency for pyrrolidine analogs but may introduce impurities .

Pharmacological Potential and Limitations

  • Limitations : Low synthetic yields (e.g., 34% for 1′-benzyl derivatives ) and the need for halogenation to enhance stability may hinder scalability.

Biological Activity

Spiro[indoline-3,3'-piperidin]-2-one hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's mechanisms of action, biochemical properties, and research findings related to its biological activity, supported by data tables and case studies.

Target Receptors

The primary targets of this compound include:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

These receptors play crucial roles in cell proliferation and angiogenesis. The compound inhibits their activity, disrupting associated signaling pathways such as:

  • RAS/RAF/MEK/ERK
  • PI3K/AKT/mTOR
  • VEGF signaling pathway .

Enzyme Inhibition

This compound exhibits inhibitory effects on various enzymes, including cholinesterases and kinases. This inhibition is vital for its antiproliferative effects observed in cancer cell lines, leading to cell cycle arrest and apoptosis .

Cellular Effects

In laboratory studies, this compound has demonstrated significant antiproliferative properties across various cancer cell lines. It induces apoptosis and alters cellular processes critical for tumor growth .

In Vitro Studies

A range of studies have evaluated the biological activity of this compound. For instance:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of A549 human lung cancer cells with an observed IC50 value indicating effective antiproliferative activity .

Case Studies

A notable study investigated the effects of this compound on various cancer models. The findings indicated that at lower doses, the compound effectively inhibited tumor growth while also enhancing cognitive functions in animal models .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Lower doses have been associated with therapeutic benefits such as tumor growth inhibition, while higher doses may lead to adverse effects .

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its distribution within cells and tissues. This localization is crucial for its biological activity .

Summary of Biological Activities

Activity Effect Reference
AntiproliferativeInhibits cancer cell growth
Apoptosis inductionTriggers programmed cell death
Enzyme inhibitionCholinesterases and kinases
Cognitive enhancementImproves function in animal models

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